molecular formula C16H20N2O2 B4069799 3-(cyclopentylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione

3-(cyclopentylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B4069799
M. Wt: 272.34 g/mol
InChI Key: MIQZWBIYTGOANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cyclopentylamino)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as CPP-115 and belongs to the class of GABA aminotransferase inhibitors.

Mechanism of Action

CPP-115 inhibits the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA, which leads to the inhibition of neuronal activity. This mechanism of action makes CPP-115 a potential treatment for several neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which leads to the inhibition of neuronal activity. This can result in several biochemical and physiological effects such as reduced anxiety, improved cognitive function, and decreased seizure activity. CPP-115 has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs used for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. It also has a low potential for toxicity and side effects, making it a safer alternative to other drugs used for the treatment of neurological disorders. However, CPP-115 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also requires further studies to determine its efficacy and safety for the treatment of neurological disorders.

Future Directions

There are several future directions for the study of CPP-115. One potential direction is to further investigate its potential therapeutic applications for neurological disorders such as epilepsy, anxiety, and addiction. Another direction is to study its potential to improve cognitive function and memory. Furthermore, studies can be conducted to determine the long-term effects of CPP-115 and its potential for drug interactions. Overall, CPP-115 has significant potential for the development of new treatments for neurological disorders.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits the activity of neurons. This makes CPP-115 a potential treatment for several neurological disorders such as epilepsy, anxiety, and addiction. CPP-115 has also been studied for its potential to improve cognitive function and memory.

properties

IUPAC Name

3-(cyclopentylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-5-4-8-13(9-11)18-15(19)10-14(16(18)20)17-12-6-2-3-7-12/h4-5,8-9,12,14,17H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQZWBIYTGOANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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